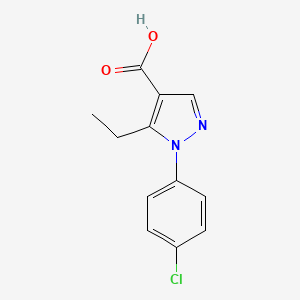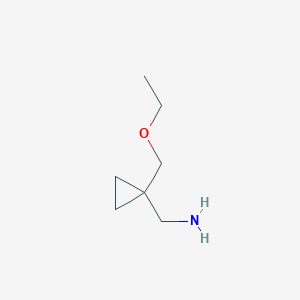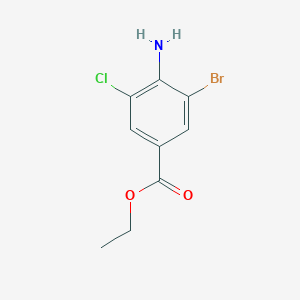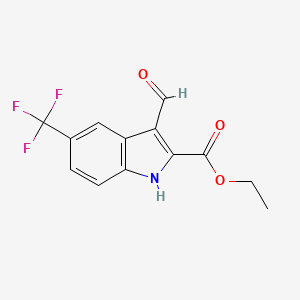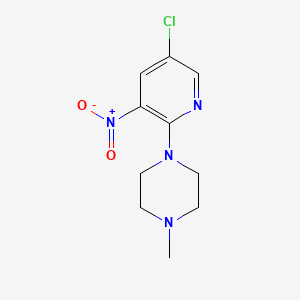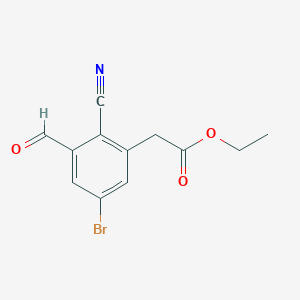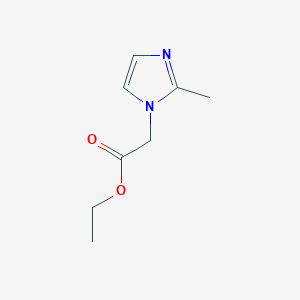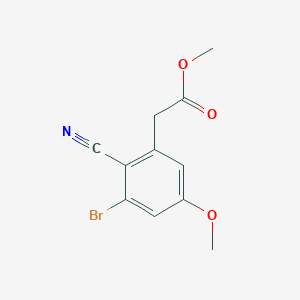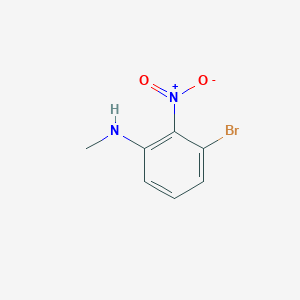
3-bromo-N-methyl-2-nitroaniline
Overview
Description
“3-bromo-N-methyl-2-nitroaniline” is an organic compound that is a derivative of aniline . It contains a bromine atom, a nitro group, and a methyl group attached to the aniline ring .
Synthesis Analysis
The synthesis of “3-bromo-N-methyl-2-nitroaniline” can involve several steps . The process may start with the nitration of aniline to form nitroaniline . This is followed by a bromination step to introduce the bromine atom . The final step involves the conversion of the nitro group to an amine, resulting in "3-bromo-N-methyl-2-nitroaniline" .
Molecular Structure Analysis
The molecular formula of “3-bromo-N-methyl-2-nitroaniline” is C7H7BrN2O2 . The InChI code for this compound is 1S/C7H7BrN2O2/c1-9-6-4-2-3-5 (8)7 (6)10 (11)12/h2-4,9H,1H3 .
Chemical Reactions Analysis
The chemical reactions involving “3-bromo-N-methyl-2-nitroaniline” can be complex and varied . The nitro group in the compound can undergo reduction to form an amine . Additionally, the compound can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-bromo-N-methyl-2-nitroaniline” include a molecular weight of 231.05 . The compound is a solid at room temperature . It should be stored at 2-8°C .
Scientific Research Applications
Organic Synthesis
3-bromo-N-methyl-2-nitroaniline: is a valuable intermediate in organic synthesis. It can undergo various chemical reactions due to the presence of reactive functional groups like bromine and nitro. For instance, it can participate in electrophilic aromatic substitution reactions where the nitro group acts as a meta-directing group . This property is crucial for synthesizing complex molecules with specific structural requirements.
Medical Research
The compound’s role in medical research is not directly mentioned in the search results. However, similar nitroaniline derivatives are often studied for their biological activity. The nitro group can be reduced to an amine in the body, potentially leading to bioactive compounds .
Environmental Science
Nitroaniline derivatives, including 3-bromo-N-methyl-2-nitroaniline , can be environmental contaminants. Their degradation by indigenous microorganisms is a subject of study, as these compounds can be toxic to aquatic life and may affect soil quality .
Industrial Applications
While the search results do not provide specific industrial applications for 3-bromo-N-methyl-2-nitroaniline , compounds with similar structures are used in the synthesis of dyes, pigments, and other industrial chemicals. The presence of both a bromine and a nitro group allows for versatile chemical transformations .
Analytical Methods
3-bromo-N-methyl-2-nitroaniline: could be used as a standard in analytical methods such as voltammetry. The compound’s electrochemical properties allow it to be detected and measured, which is essential for environmental monitoring and quality control in chemical manufacturing .
Mechanism of Action
The mechanism of action of “3-bromo-N-methyl-2-nitroaniline” in chemical reactions can be attributed to the presence of the nitro group and the bromine atom . The nitro group can act as an electron-withdrawing group, making the compound susceptible to nucleophilic attack . The bromine atom can act as a leaving group in substitution reactions .
Safety and Hazards
“3-bromo-N-methyl-2-nitroaniline” is considered hazardous . It is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . Safety precautions include wearing protective gloves, clothing, and eye protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
3-bromo-N-methyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-9-6-4-2-3-5(8)7(6)10(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEVRXHXBSVRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C(=CC=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50653904 | |
| Record name | 3-Bromo-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-methyl-2-nitroaniline | |
CAS RN |
1150617-53-0 | |
| Record name | 3-Bromo-N-methyl-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150617-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-methyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50653904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




